molecular formula C7H8ClNO2 B2861973 3-Ethyl-5-methylisoxazole-4-carbonyl chloride CAS No. 99298-90-5

3-Ethyl-5-methylisoxazole-4-carbonyl chloride

Cat. No.: B2861973
CAS No.: 99298-90-5
M. Wt: 173.6
InChI Key: IPTLCBNDPDQIRA-UHFFFAOYSA-N
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Description

3-Ethyl-5-methylisoxazole-4-carbonyl chloride is an organic compound with the molecular formula C7H8ClNO2 and a molecular weight of 173.6 g/mol . It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is primarily used in research and industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethyl-5-methylisoxazole-4-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of 3-ethyl-5-methylisoxazole with thionyl chloride (SOCl2) under controlled conditions. The reaction typically occurs at room temperature and yields the desired carbonyl chloride derivative .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-methylisoxazole-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used in the synthesis of the compound.

    Nucleophiles (Amines, Alcohols, Thiols): Used in substitution reactions.

    Water: Used in hydrolysis reactions.

Major Products Formed

    Amides, Esters, and Thioesters: Formed through substitution reactions.

    3-Ethyl-5-methylisoxazole-4-carboxylic acid: Formed through hydrolysis.

Mechanism of Action

The mechanism of action of 3-ethyl-5-methylisoxazole-4-carbonyl chloride involves its reactivity as a carbonyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific reactivity and functional properties, making it valuable in various synthetic and research applications. Its ability to form diverse derivatives through substitution reactions sets it apart from other similar compounds .

Properties

IUPAC Name

3-ethyl-5-methyl-1,2-oxazole-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-3-5-6(7(8)10)4(2)11-9-5/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTLCBNDPDQIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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